Ivabradine Impurity 16
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Overview
Description
Ivabradine Impurity 16 is a chemical compound related to Ivabradine, a medication primarily used to treat certain heart conditions by reducing the heart rate. This compound is one of the impurities that can be found during the synthesis or degradation of Ivabradine. Understanding and analyzing these impurities is crucial for ensuring the safety and efficacy of the pharmaceutical product .
Mechanism of Action
Target of Action
The primary target of Ivabradine Impurity 16, also known as Ivabradine, is the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels . These channels are located within the sinoatrial (SA) node of cardiac tissue . The SA node is the natural pacemaker of the heart, and the HCN channels play a crucial role in determining the heart rate .
Mode of Action
Ivabradine acts by selectively inhibiting the “funny” channel pacemaker current (If) in the SA node in a dose-dependent manner . This inhibition results in a lower heart rate , allowing more blood to flow to the myocardium .
Biochemical Pathways
Ivabradine’s action on the HCN channels disrupts the If ion current flow, prolonging diastolic depolarization, slowing firing in the SA node, and ultimately reducing the heart rate . This reduction in heart rate is associated with reduced myocardial oxygen demand, enhanced diastolic filling, stroke volume, and coronary perfusion time .
Pharmacokinetics
Ivabradine has a bioavailability of 40% and is primarily metabolized in the liver through first-pass metabolism, with more than 50% of the drug being metabolized by the CYP3A4 enzyme . The elimination half-life of Ivabradine is approximately 2 hours, and it is excreted through both the kidneys and feces .
Result of Action
The result of Ivabradine’s action is a decrease in heart rate, which reduces the risk of hospitalization for worsening heart failure in adult patients and for treatment of stable symptomatic heart failure . It has been shown to improve clinical outcomes due to a reduction in heart failure readmissions .
Action Environment
The action, efficacy, and stability of Ivabradine can be influenced by various environmental factors. For instance, strong CYP3A4 inhibitors such as ketoconazole or macrolide antibiotics can alter Ivabradine’s pharmacokinetics and are contraindicated with Ivabradine . Therefore, the patient’s medication profile should be considered when prescribing Ivabradine.
Preparation Methods
The preparation of Ivabradine Impurity 16 involves specific synthetic routes and reaction conditions. One method involves the use of high-performance liquid chromatography (HPLC) to separate Ivabradine and its impurities . The reaction conditions are typically mild, and the process is designed to yield high-purity this compound . Industrial production methods often involve the use of chemometric tools to optimize the separation and purification processes .
Chemical Reactions Analysis
Ivabradine Impurity 16 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, exposure to strong acids or bases can lead to the degradation of this compound, forming different degradation products .
Scientific Research Applications
Ivabradine Impurity 16 has several scientific research applications. In chemistry, it is used to study the stability and degradation pathways of Ivabradine . In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of Ivabradine by analyzing its impurities . In the pharmaceutical industry, it is crucial for quality control and ensuring the safety and efficacy of Ivabradine-containing medications .
Comparison with Similar Compounds
Ivabradine Impurity 16 can be compared with other similar compounds, such as 1-Oxo Ivabradine Hydrochloride, Dehydro Ivabradine, and N-Demethyl Ivabradine Hydrochloride . These compounds share similar chemical structures and properties but differ in their specific impurities and degradation pathways. This compound is unique in its specific formation and the conditions under which it is produced .
Properties
CAS No. |
304464-98-0 |
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Molecular Formula |
C26H34N2O5 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
3-[3-[[(7S)-3-hydroxy-4-methoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one |
InChI |
InChI=1S/C26H34N2O5/c1-27(16-20-10-19-11-22(29)23(31-2)15-21(19)20)7-5-8-28-9-6-17-12-24(32-3)25(33-4)13-18(17)14-26(28)30/h11-13,15,20,29H,5-10,14,16H2,1-4H3/t20-/m1/s1 |
InChI Key |
CKPWHHKAGYLHEU-HXUWFJFHSA-N |
Isomeric SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)O |
SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)O |
Canonical SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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